REACTION_CXSMILES
|
[H-].[Na+].[CH2:3]([O:5][C:6]([C:8]1[NH:16][C:11]2=[CH:12][N:13]=[CH:14][CH:15]=[C:10]2[CH:9]=1)=[O:7])[CH3:4].[CH3:17]I.[NH4+].[Cl-]>CN(C=O)C>[CH2:3]([O:5][C:6]([C:8]1[N:16]([CH3:17])[C:11]2=[CH:12][N:13]=[CH:14][CH:15]=[C:10]2[CH:9]=1)=[O:7])[CH3:4] |f:0.1,4.5|
|
Name
|
|
Quantity
|
51 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
200 mg
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1=CC=2C(=CN=CC2)N1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
79 μL
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
[NH4+].[Cl-]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
After 16 h
|
Duration
|
16 h
|
Type
|
STIRRING
|
Details
|
the suspension was stirred vigorously for 1 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The mixture was partitioned between H2O (10 mL) and EtOAc (30 mL)
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with EtOAc (3×20 mL)
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed with brine (20 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
the residue was purified by flash chromatography (IH-EtOAc, 1:1)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C1=CC=2C(=CN=CC2)N1C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |